3-O-beta-D-Glucopyranosylplatycodigenin is a specialized compound derived from the plant Platycodon grandiflorum, commonly known as balloon flower. This compound belongs to a class of chemical compounds known as triterpenoid saponins, which are recognized for their diverse biological activities and therapeutic potential. Traditionally, Platycodon grandiflorum has been utilized in East Asian medicine, particularly for respiratory ailments, due to its purported anti-inflammatory and immunomodulatory effects.
3-O-beta-D-Glucopyranosylplatycodigenin is classified as an oleanane-type triterpenoid saponin. It is specifically derived from the roots of Platycodon grandiflorum, which has been used in traditional medicine for centuries. The plant itself is known for its rich content of saponins, which contribute to its pharmacological effects. The compound can be isolated through various extraction and purification techniques.
The synthesis of 3-O-beta-D-Glucopyranosylplatycodigenin typically involves extraction from the root of Platycodon grandiflorum. The extraction process may utilize solvents such as ethanol or methanol, followed by chromatographic techniques for purification.
The optimal conditions for extraction often involve specific parameters like solvent concentration, extraction time, and temperature. For instance, studies have indicated that using a 72% ethanol solution with a liquid-to-solid ratio of approximately 53.38 mL/g for about 20 minutes yields effective results in extracting saponins from Platycodon grandiflorum roots .
3-O-beta-D-Glucopyranosylplatycodigenin has a complex molecular structure characterized by its glycosylation at the C-3 position of platycodigenin.
3-O-beta-D-Glucopyranosylplatycodigenin undergoes various chemical reactions typical of triterpenoid saponins.
These reactions can be monitored using spectroscopic methods such as nuclear magnetic resonance (NMR) or mass spectrometry (MS), allowing researchers to track structural changes and confirm the identity of the compound during studies.
The mechanism of action of 3-O-beta-D-Glucopyranosylplatycodigenin involves several pathways that contribute to its therapeutic effects.
3-O-beta-D-Glucopyranosylplatycodigenin exhibits several notable physical and chemical properties.
3-O-beta-D-Glucopyranosylplatycodigenin has several scientific uses attributed to its pharmacological properties.
Platycodon grandiflorum (balloon flower root), known as Jiegeng in Traditional Chinese Medicine (TCM) and Doraji in Korean medicine, has been used for over 2,000 years in East Asian pharmacopeias. Documented in the Shennong Ben Cao Jing (~200 AD), it was primarily prescribed for lung afflictions, including cough, phlegm stagnation, sore throat, and pulmonary abscesses [9]. Its traditional preparation methods—including decoctions, teas, fermented liquors, and syrup formulations—were designed to extract saponin-rich fractions. In Korean ethnomedicine, the root was often processed through repeated soaking and drying to enhance saponin bioavailability, a practice now validated by modern studies showing increased deglycosylated saponin content after such treatments [7]. Classical TCM formulas like Platycodon decoction (桔梗汤) combined it with licorice (Glycyrrhiza uralensis) to potentiate its anti-inflammatory and expectorant effects. These historical applications established the foundation for isolating specific bioactive saponins, including 3-O-β-D-Glucopyranosylplatycodigenin (GP), a secondary metabolite with optimized pharmacokinetics [4] [9].
Table 1: Traditional Preparations of Platycodon grandiflorum Root
Region/System | Local Name | Primary Traditional Uses | Common Formulations |
---|---|---|---|
China (TCM) | Jiegeng | Cough, sore throat, lung abscesses | Platycodon decoction, Ningfei Zhike powder |
Korea | Doraji | Bronchitis, asthma, diabetes | Herbal teas, fermented side dishes, syrups |
Japan | Kikyo | Respiratory congestion, inflammation | Kampo formulas (e.g., Bakumondo-to) |
Platycosides—triterpenoid saponins from P. grandiflorum—exert multifaceted effects on respiratory physiology. Their amphiphilic nature enables interactions with alveolar surfactants and cell membranes, reducing surface tension in the bronchioles and enhancing mucus clearance [3] [6]. Platycodin D, the most abundant primary saponin, directly stimulates sensory nerves in the trachea, triggering cough reflexes and expectoration. However, its high glycosylation (≥4 sugar units) limits membrane permeability and lung tissue retention. Deglycosylated derivatives like GP overcome this limitation: In vivo micro-PET imaging studies show that GP significantly increases the distribution of tracer compounds like [18F]-Phillygenin in lung tissue by 2.3-fold compared to unmodified platycosides. This occurs via GP’s disruption of lipid bilayer integrity, which enhances paracellular drug permeability without permanent membrane damage [1] [9]. Additionally, GP inhibits NF-κB and MAPK inflammatory cascades, reducing IL-6 and TNF-α levels in murine models of acute lung injury. This dual action (permeability enhancement + anti-inflammation) positions GP as a superior candidate for respiratory drug delivery compared to its glycosylated precursors [6] [9].
3-O-β-D-Glucopyranosylplatycodigenin (GP) is a monodesmosidic saponin formed via enzymatic deglycosylation of platycodigenin-type precursors (e.g., Platycodin D, Platycoside E). It features a β-D-glucopyranose unit at C-3 of the aglycone platycodigenin, while the C-28 oligosaccharide chain is fully hydrolyzed [4] [8]. This structural shift is critical: while native P. grandiflorum extracts contain <0.5% GP, biotransformation using β-glucosidases from Aspergillus aculeatus increases GP yield to >85%. This enzymatic process follows precise hydrolytic pathways:
Table 2: Biotransformation Efficiency of Key Platycosides to GP
Precursor Saponin | Enzyme Used | Reaction Time (h) | GP Yield (%) | Bioactivity Change |
---|---|---|---|---|
Platycoside E | Pectinase (A. aculeatus) | 36 | 92.1 | ↑ Lipoxygenase inhibition 3.2-fold |
Platycodin D | β-Glucosidase | 48 | 78.3 | ↑ Cellular uptake 4.1-fold |
Platyconic Acid A | Cellulase | 24 | 65.7 | ↑ Antioxidant capacity 2.9-fold |
GP’s bioactivity surpasses both its precursors and other deglycosylated saponins:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7